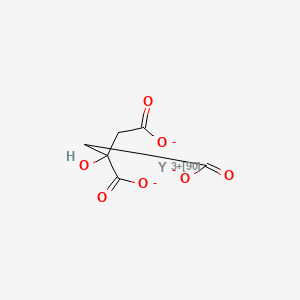

Yttrium citrate Y-90

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Yttrium citrate Y-90 is a radioactive compound that has garnered significant attention in the fields of medicine and scientific research. Yttrium-90 is a beta-emitting isotope of yttrium, which is used extensively in radiotherapy for treating various types of cancer, including hepatocellular carcinoma and lymphoma . The compound is often used in the form of microspheres for targeted radiation therapy, making it a crucial tool in modern oncology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yttrium citrate Y-90 is typically synthesized by reacting yttrium hydroxide with citric acid or monosodium citrate in an aqueous environment. The reaction is carried out under hydrothermal conditions at temperatures ranging from 80°C to 100°C . The resulting product is yttrium citrate dihydrate, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves the nuclear decay of strontium-90, a fission product of uranium used in nuclear reactors. Strontium-90 decays to produce yttrium-90, which is then chemically separated and purified . The purified yttrium-90 is then reacted with citric acid to form this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Yttrium citrate Y-90 undergoes various chemical reactions, including:

Oxidation: Yttrium citrate can be oxidized to form yttrium oxide.

Reduction: The compound can be reduced under specific conditions to yield elemental yttrium.

Substitution: Yttrium citrate can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents.

Reduction: Requires reducing agents such as hydrogen or hydrazine.

Substitution: Involves the use of various ligands and appropriate solvents.

Major Products:

Oxidation: Yttrium oxide.

Reduction: Elemental yttrium.

Substitution: Various yttrium complexes depending on the substituting ligand.

Applications De Recherche Scientifique

Yttrium citrate Y-90 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a precursor for the synthesis of yttrium-based materials and catalysts.

Biology: Employed in radiolabeling studies to track biological processes.

Medicine: Widely used in radiotherapy for treating cancers such as hepatocellular carcinoma and lymphoma.

Industry: Utilized in the production of specialized materials and coatings.

Mécanisme D'action

The primary mechanism of action of yttrium citrate Y-90 involves the emission of beta particles, which cause localized radiation damage to targeted tissues. In medical applications, this compound is often used in the form of microspheres that are injected into the blood vessels supplying a tumor. The microspheres lodge in the tumor vasculature and emit beta radiation, which destroys the tumor cells . The compound’s effectiveness is due to its ability to deliver high doses of radiation directly to the tumor while minimizing exposure to surrounding healthy tissues .

Comparaison Avec Des Composés Similaires

Yttrium citrate Y-90 is unique in its application due to its radioactive properties and its ability to deliver targeted radiation therapy. Similar compounds include:

Yttrium silicate Y-90: Used in radiosynovectomy but has been withdrawn from the market.

Yttrium oxide Y-90: Another form of yttrium-90 used in various applications.

Yttrium chloride Y-90: Used in radiolabeling and other chemical processes.

Compared to these compounds, this compound offers the advantage of being highly effective in targeted radiation therapy, making it a valuable tool in the treatment of cancer and other diseases .

Propriétés

Numéro CAS |

67023-60-3 |

|---|---|

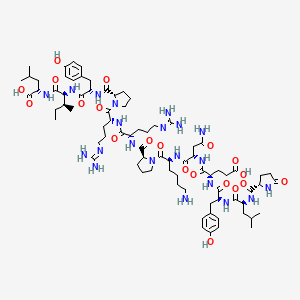

Formule moléculaire |

C6H5O7Y |

Poids moléculaire |

279.01 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+) |

InChI |

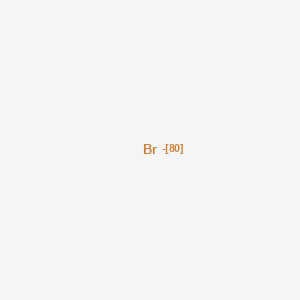

InChI=1S/C6H8O7.Y/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+1 |

Clé InChI |

YCWCJWQILLXGBP-IEOVAKBOSA-K |

SMILES isomérique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3] |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)